molecular formula C9H17N3O B1453896 1-(Piperidin-4-ylmethyl)imidazolidin-2-one CAS No. 1083368-89-1

1-(Piperidin-4-ylmethyl)imidazolidin-2-one

Cat. No. B1453896
M. Wt: 183.25 g/mol
InChI Key: DDZKJABMNDXCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is 1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is a solid substance at room temperature .

Scientific Research Applications

Anti-Alzheimer's Activity

1-(Piperidin-4-ylmethyl)imidazolidin-2-one derivatives have shown promising results in anti-Alzheimer's research. Gupta et al. (2020) synthesized and evaluated a series of these derivatives for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, used in the management of Alzheimer's disease. The study found that certain derivatives exhibited excellent anti-Alzheimer's profiles, demonstrating potential for future Alzheimer's treatment (Gupta et al., 2020).

CGRP Receptor Antagonist Substructure

This compound is a key substructure in numerous CGRP (calcitonin gene-related peptide) receptor antagonists. Leahy et al. (2012) developed two efficient syntheses for this compound from complementary starting materials. These syntheses feature chemoselective reductive amination and a palladium-catalyzed amination, highlighting the compound's importance in developing CGRP receptor antagonists (Leahy et al., 2012).

Chemosensitizers for Staphylococcus aureus MRSA

Matys et al. (2015) evaluated a series of amine derivatives of imidazolidine-4-one, including piperazine derivatives, for their ability to enhance antibiotic effectiveness against Staphylococcus aureus MRSA. This study revealed the potential of these compounds as chemosensitizers to restore antibiotic efficacy in resistant bacterial strains (Matys et al., 2015).

Cardiotonic Activity

Nomoto et al. (1990) synthesized 1-(Piperidin-4-ylmethyl)imidazolidin-2-one derivatives to examine their cardiotonic activity. These compounds showed varying degrees of potency in anesthetized dogs, indicating their potential use in developing cardiotonic agents (Nomoto et al., 1990).

Anticancer Properties

Da Silveira et al. (2017) explored the antiglioma effect of synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones in vitro. The study showed that certain derivatives significantly reduced the viability of glioma cells, with no cytotoxicity observed in non-transformed cells. This research indicates the potential of these compounds in treating glioblastoma multiforme, a severe form of brain tumor (Da Silveira et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H303, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, the potential applications and research directions for “1-(Piperidin-4-ylmethyl)imidazolidin-2-one” would depend on its chemical properties and reactivity. Given its structural similarity to other imidazolidin-2-ones, it could be of interest in the development of pharmaceuticals, as a chiral auxiliary in asymmetric transformations, or as an intermediate in organic syntheses .

properties

IUPAC Name

1-(piperidin-4-ylmethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKJABMNDXCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-ylmethyl)imidazolidin-2-one

CAS RN

1083368-89-1
Record name 1-[(piperidin-4-yl)methyl]imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(Piperidin-4-ylmethyl)imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.